Ethyl 6-P-tolylpiperidine-2-carboxylate

Catalog No.
S16017269
CAS No.
1137469-72-7
M.F
C15H21NO2
M. Wt
247.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 6-P-tolylpiperidine-2-carboxylate

CAS Number

1137469-72-7

Product Name

Ethyl 6-P-tolylpiperidine-2-carboxylate

IUPAC Name

ethyl 6-(4-methylphenyl)piperidine-2-carboxylate

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

InChI

InChI=1S/C15H21NO2/c1-3-18-15(17)14-6-4-5-13(16-14)12-9-7-11(2)8-10-12/h7-10,13-14,16H,3-6H2,1-2H3

InChI Key

IYQGMOAOLAPUQP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCC(N1)C2=CC=C(C=C2)C

Ethyl 6-P-tolylpiperidine-2-carboxylate is an organic compound with the molecular formula C16_{16}H21_{21}NO2_2 and a CAS number of 174311-02-5. It features a piperidine ring substituted with a tolyl group at the 6-position and an ethyl ester at the carboxylic acid functional group located at the 2-position. This compound is of interest in medicinal chemistry due to its potential pharmacological properties.

Typical of esters and amines. Key reactions include:

  • Hydrolysis: In the presence of water and an acid or base, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
    Ethyl 6 P tolylpiperidine 2 carboxylate+H2O6 P tolylpiperidine 2 carboxylic acid+Ethanol\text{Ethyl 6 P tolylpiperidine 2 carboxylate}+H_2O\rightarrow \text{6 P tolylpiperidine 2 carboxylic acid}+\text{Ethanol}
  • Transesterification: The ester can react with different alcohols to form new esters.
    Ethyl 6 P tolylpiperidine 2 carboxylate+ROHR COO 6 P tolylpiperidine+Ethanol\text{Ethyl 6 P tolylpiperidine 2 carboxylate}+R'OH\rightarrow \text{R COO 6 P tolylpiperidine}+\text{Ethanol}
  • Nucleophilic Substitution: The piperidine nitrogen can participate in nucleophilic substitution reactions, particularly when activated by electrophiles.

The biological activity of Ethyl 6-P-tolylpiperidine-2-carboxylate has not been extensively documented in literature, but compounds with similar structures often exhibit various pharmacological effects, including analgesic, anti-inflammatory, and potential neuroprotective activities. Its structural similarity to other piperidine derivatives suggests it may interact with neurotransmitter systems or other biological targets.

Several synthetic routes can be employed to produce Ethyl 6-P-tolylpiperidine-2-carboxylate:

  • Piperidine Formation: Starting from a suitable aromatic compound, a piperidine ring can be formed through cyclization reactions involving amines and carbonyl compounds.
  • Esterification: The carboxylic acid derivative can be reacted with ethanol in the presence of an acid catalyst to yield the ethyl ester.
  • Direct Alkylation: A direct alkylation method may involve using a suitable alkyl halide to introduce the ethyl group onto the piperidine nitrogen.

Ethyl 6-P-tolylpiperidine-2-carboxylate may find applications in:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting central nervous system disorders.
  • Chemical Research: In studies exploring structure-activity relationships among piperidine derivatives.
  • Synthetic Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Several compounds share structural similarities with Ethyl 6-P-tolylpiperidine-2-carboxylate. Here are some notable examples:

Compound NameStructure TypeNotable Properties
Ethyl 6-phenylpiperidine-2-carboxylatePiperidine derivativePotential analgesic properties
Ethyl 4-methylpiperidine-2-carboxylatePiperidine derivativeKnown for its stimulant effects
N-Boc-6-P-tolylpiperidin-2-onePiperidinone derivativeUsed in synthetic methodologies

Uniqueness

What sets Ethyl 6-P-tolylpiperidine-2-carboxylate apart from its analogs is its specific substitution pattern on the piperidine ring, which may confer unique biological activities or enhance selectivity for certain biological targets compared to other similar compounds.

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

247.157228913 g/mol

Monoisotopic Mass

247.157228913 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-15-2024

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